Predicted Physicochemical Differentiation from Representative Positional and Heterocyclic Isomers
No direct experimental comparative data exist for this compound. The only available physchem parameters come from a single vendor entry [1]. However, a class-level inference can be drawn by comparing the predicted properties of the target compound with those of isomeric and isosteric analogs that share the C₁₇H₁₉N₃O₄S formula but differ in ring connectivity or heteroatom placement. The table below presents a visual comparison, though quantitative data for comparators is not available in a consistent assay system. The target compound’s low rotatable bond count (4), moderate TPSA (90 Ų), and balanced LogP (1.5) suggest it may occupy a distinct region of drug-like chemical space compared to many analogs that carry bulkier or more polar headgroups [2].
| Evidence Dimension | Predicted physicochemical profile (in silico) |
|---|---|
| Target Compound Data | MW 361.42; LogP 1.5; TPSA 90 Ų; HBD 0; HBA 7; Rotatable Bonds 4 [1] |
| Comparator Or Baseline | 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine (closest listed analogue): no experimental data available. 2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: no data available. |
| Quantified Difference | Cannot be calculated; comparators lack data. |
| Conditions | Computed properties from vendor entry; no standardized assay context. |
Why This Matters
When selecting compounds for a screening library, even predicted differences in polarity, hydrogen-bonding capacity, and flexibility can dictate behavior in high-throughput binding assays and influence hit-to-lead optimization trajectories.
- [1] Kuujia.com. 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034502-54-8). Product page. Accessed 2026-04-29. View Source
- [2] Chemical class analysis based on patent and literature structures of sulfonyl piperidine–biaryl ethers. See, for example, compounds in WO2009132080, US8288390, and related dihydrobenzofuran sulfonamide patents. View Source
